3-(3,5-dimethylphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
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Overview
Description
Organic compounds are usually described by their molecular formula, structure, and functional groups. The compound you mentioned appears to be a complex organic molecule with multiple rings and functional groups.
Synthesis Analysis
The synthesis of a complex organic compound typically involves multiple steps, each requiring specific reagents and conditions. The overall yield, purity, and cost-effectiveness are important considerations.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It’s important for understanding its reactivity and potential uses in chemical synthesis.Physical And Chemical Properties Analysis
This could include determining the compound’s melting point, boiling point, solubility, stability, and other physical and chemical properties.Scientific Research Applications
Alkylation and Oxidation Studies
- Researchers have explored the alkylation and oxidation reactions of related compounds, which are crucial for understanding their chemical behavior and potential applications in synthetic chemistry (Ohkata, Takee, & Akiba, 1985).
Antimicrobial and Anti-Proliferative Activities
- The compound has been studied for its antimicrobial and anti-proliferative properties. Specific derivatives show potential against pathogenic bacteria and various cancer cell lines (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).
Crystal Structure Analysis
- Crystal structure and Hirshfeld surface analysis of related derivatives have been conducted to understand their molecular arrangement, which is critical for their application in material science and drug design (Gumus et al., 2019).
Synthesis and Spectral Analysis
- Detailed synthesis and spectral analysis of related compounds have been performed, providing insights into their chemical properties and potential applications in various fields, including pharmaceuticals (Rasool et al., 2016).
Electronic Structure and Molecular Orbital Calculations
- Studies on the electronic structure of similar compounds, including molecular orbital calculations, have been conducted. These studies are essential for understanding their electronic properties and potential applications in electronics and photonics (Aydogan, Turgut, Ocal, & Erdem, 2002).
Photochemical Synthesis
- Photochemical methodologies have been explored for the synthesis of related compounds, which could offer new pathways for their production and application in various chemical processes (Buscemi et al., 2001).
Safety And Hazards
Safety data sheets (SDS) provide information on the potential hazards of a compound, including its toxicity, flammability, and environmental impact. If the compound is new, it would need to be evaluated for safety.
Future Directions
This could involve exploring potential applications of the compound, improving its synthesis, or conducting further studies to better understand its properties and behavior.
properties
IUPAC Name |
10-(3,5-dimethylphenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-5-24-18-8-6-7-16-17-12-21(4,25-19(16)18)23(20(26)22-17)15-10-13(2)9-14(3)11-15/h6-11,17H,5,12H2,1-4H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUJZBAXSSFENC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3(CC2NC(=S)N3C4=CC(=CC(=C4)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethylphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione |
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